![molecular formula C11H21NO3 B1397051 (2R)-1-Boc-2-methylpyrrolidine-2-methanol CAS No. 1207754-99-1](/img/structure/B1397051.png)
(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Overview
Description
“(2R)-1-Boc-2-methylpyrrolidine-2-methanol” is a chemical compound with the CAS Number: 1207754-99-1. Its IUPAC name is tert-butyl ®-2- (hydroxymethyl)-2-methylpyrrolidine-1-carboxylate . It is used in scientific research and is an essential building block for the synthesis of various organic compounds.
Molecular Structure Analysis
The molecular weight of “(2R)-1-Boc-2-methylpyrrolidine-2-methanol” is 215.29 . The InChI code is 1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1 .Physical And Chemical Properties Analysis
“(2R)-1-Boc-2-methylpyrrolidine-2-methanol” is an oil at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Asymmetric Synthesis
(2R)-1-Boc-2-methylpyrrolidine-2-methanol plays a significant role in asymmetric synthesis. For instance, it has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation with dialkylzinc. This process involves high enantiotopic group- and face-selectivity, resulting in mono alcohol complexes with significant diastereoselectivity and enantiomeric excess (Takemoto et al., 1996).
Synthesis of Complex Molecules
The chemical has been utilized in the synthesis of complex molecules like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This process involves the double reduction of cyclic sulfonamide precursors, offering a route to construct molecules efficiently where the aryl sulfonyl moiety serves as both an N-protecting group and an aryl donor (Evans, 2007).
Kinetic Resolution of Esters
In another application, (2R)-1-Boc-2-methylpyrrolidine-2-methanol is involved in the kinetic resolution of esters through metal-catalyzed methanolysis reactions. This technique has been effective in achieving selectivity for methanolysis and ethanolysis of substrates, demonstrating its potential in stereochemically complex transformations (Maxwell et al., 2008).
Reductive Amination Processes
The compound is also used in reductive amination of aldehydes and ketones, employing reducing agents such as N-methylpyrrolidine zinc borohydride. This method is carried out under neutral conditions and has proved to be simple and efficient (Alinezhad et al., 2009).
Chiral Catalysis and Asymmetric Autocatalysis
Additionally, it has applications in chiral catalysis and asymmetric autocatalysis. It acts as a highly enantio- and chemoselective chiral catalyst for the addition of dialkylzincs to aldehydes, producing sec-alcohols with high enantiomeric excesses. This demonstrates its utility in creating asymmetric environments for chemical reactions (Soai & Shibata, 1997).
Methanol Synthesis
The chemical is involved in the direct synthesis of methanol from methane over noble metal catalysts, highlighting its role in industrial applications related to fuel and energy technologies (Olivera et al., 1995).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUHTGTUIJRSA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Boc-2-methylpyrrolidine-2-methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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